molecular formula C10H10ClFO3 B1399845 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid CAS No. 1323966-13-7

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid

Cat. No. B1399845
CAS RN: 1323966-13-7
M. Wt: 232.63 g/mol
InChI Key: MJIGCENLUSLAFF-UHFFFAOYSA-N
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Description

“3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H10ClFO3 . It has a molecular weight of 232.64 . This compound is related to “4-Chloro-2-fluoro-3-methoxyphenylboronic acid”, which is an intermediate in the synthesis of Arylex, a potent dicot weed control herbicide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2,4H,3,5H2,1H3,(H,13,14) . This indicates that the compound contains a propanoic acid group attached to a 4-chloro-2-fluoro-3-methoxyphenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.64 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.

Scientific Research Applications

Electrochemical Hydrogenation

Electrochemical hydrogenation methods have been utilized in the synthesis of compounds related to 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid. One study demonstrated the effective use of electrosynthesis for double bond hydrogenation in 3-(methoxyphenyl)propenoic acids, yielding 3-(methoxyphenyl)propanoic acids with high efficiency (Korotaeva et al., 2011).

Fluorescence Quenching Studies

Fluorescence quenching studies involving boronic acid derivatives, including compounds similar to 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid, have been conducted. These studies analyze the fluorescence quenching behavior of such compounds in various solvents, providing insights into their photophysical properties (Geethanjali et al., 2015).

Synthesis of Herbicide Intermediates

The compound has been used in the synthesis of herbicide intermediates. For example, a study detailed the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, demonstrating the compound's utility in agricultural chemical synthesis (Zhou Yu, 2002).

Asymmetric Synthesis in Drug Development

Asymmetric synthesis using compounds similar to 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid has been explored for the development of antidepressant drugs. A study used 3-Chloro-1-phenyl-1-propanol, a chemically related compound, as a chiral intermediate in drug synthesis (Choi et al., 2010).

Copolymer Synthesis

The related halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are structurally related to 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid, have been utilized in the synthesis of novel copolymers with styrene. This application demonstrates the compound's potential in polymer science (Savittieri et al., 2022).

properties

IUPAC Name

3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2,4H,3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIGCENLUSLAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221672
Record name Benzenepropanoic acid, 4-chloro-2-fluoro-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid

CAS RN

1323966-13-7
Record name Benzenepropanoic acid, 4-chloro-2-fluoro-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-chloro-2-fluoro-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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